molecular formula C12H23NO B7499833 N-(2-methylbutan-2-yl)cyclohexanecarboxamide

N-(2-methylbutan-2-yl)cyclohexanecarboxamide

Cat. No.: B7499833
M. Wt: 197.32 g/mol
InChI Key: PLWCHSHKLZZZRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methylbutan-2-yl)cyclohexanecarboxamide, commonly known as Brivaracetam, is a novel antiepileptic drug that has been recently approved by the US Food and Drug Administration (FDA) for the treatment of partial-onset seizures in adults. Brivaracetam is a derivative of levetiracetam, another antiepileptic drug, and is believed to have a more potent and selective action on synaptic vesicle protein 2A (SV2A), which is involved in the release of neurotransmitters.

Mechanism of Action

The exact mechanism of action of Brivaracetam is not fully understood, but it is believed to act on SV2A, which is involved in the release of neurotransmitters. By binding to SV2A, Brivaracetam may modulate the release of neurotransmitters and reduce the excitability of neurons, thereby reducing the frequency of seizures.
Biochemical and Physiological Effects:
Brivaracetam has been shown to have a high affinity for SV2A, with a binding affinity that is 15-30 times higher than that of levetiracetam. The drug has also been shown to have a rapid onset of action and a long duration of action, with a half-life of approximately 8-9 hours. In addition, Brivaracetam has a low potential for drug interactions and does not require dose adjustments in patients with renal or hepatic impairment.

Advantages and Limitations for Lab Experiments

Brivaracetam has several advantages for use in laboratory experiments. It has a high potency and selectivity for SV2A, which makes it a useful tool for studying the role of SV2A in neurotransmitter release and synaptic function. In addition, Brivaracetam has a favorable safety profile and does not have significant side effects or drug interactions that may confound experimental results.
However, there are also some limitations to the use of Brivaracetam in laboratory experiments. The drug is relatively expensive and may not be readily available in some research settings. In addition, the long half-life of the drug may make it difficult to control drug exposure in experimental animals, which may affect the interpretation of results.

Future Directions

There are several future directions for research on Brivaracetam. One area of interest is the potential use of the drug in the treatment of other neurological disorders, such as migraine and neuropathic pain. Another area of interest is the development of new formulations of the drug that may improve its pharmacokinetic properties and increase its bioavailability. Finally, there is a need for further studies to elucidate the exact mechanism of action of Brivaracetam and its role in the regulation of synaptic function and neurotransmitter release.

Synthesis Methods

The synthesis of Brivaracetam involves the reaction of 2-aminocyclohexanone with 2-methylbutan-2-yl isocyanate in the presence of a base catalyst. The resulting product is then purified through a series of chromatography steps to obtain the final compound.

Scientific Research Applications

Brivaracetam has been extensively studied in both preclinical and clinical trials for its efficacy and safety in the treatment of epilepsy. In preclinical studies, Brivaracetam has been shown to have a high affinity for SV2A and a potent antiepileptic effect in animal models of epilepsy. In clinical trials, Brivaracetam has been found to be effective in reducing the frequency of seizures in patients with partial-onset seizures, with a favorable safety profile.

Properties

IUPAC Name

N-(2-methylbutan-2-yl)cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO/c1-4-12(2,3)13-11(14)10-8-6-5-7-9-10/h10H,4-9H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWCHSHKLZZZRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(=O)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.